2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide
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Overview
Description
2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide is an organic compound characterized by the presence of bromine atoms and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 2-methylpropanamide using bromine or a brominating agent under controlled conditions to introduce bromine atoms at specific positions on the aromatic ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form halogen bonds with target molecules, influencing their activity and function. The amide group can participate in hydrogen bonding, further stabilizing interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(2,5-dibromophenyl)acetamide: Similar in structure but with an acetamide group instead of a propanamide group.
2-Bromo-N-(2,5-dibromophenyl)isonicotinamide: Contains an isonicotinamide group, offering different chemical properties.
Uniqueness
2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide is unique due to its specific arrangement of bromine atoms and the presence of a propanamide group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-N-(2,5-dibromophenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br3NO/c1-10(2,13)9(15)14-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLNWPIWHOAORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)Br)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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